

# Zervimesine SHINE and SHIMMER Studies: A Comparative Analysis of Key Findings

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## Compound of Interest

Compound Name: Zervimesine

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This guide provides a comprehensive comparison of the key findings from the Phase 2 clinical trials of **Zervimesine** (CT1812): the SHINE study in patients with mild-to-moderate Alzheimer's Disease (AD) and the SHIMMER study in individuals with mild-to-moderate Dementia with Lewy Bodies (DLB). The data presented is intended to offer an objective overview of **Zervimesine**'s performance and the methodologies employed in these pivotal studies.

## Executive Summary

**Zervimesine**, a novel, orally administered small molecule, acts as a sigma-2 ( $\sigma_2$ ) receptor antagonist. This mechanism is believed to interfere with the binding of toxic amyloid-beta ( $A\beta$ ) and alpha-synuclein ( $\alpha$ -synuclein) oligomers to neurons, thereby preventing downstream neurotoxicity and synaptic dysfunction.<sup>[1][2]</sup> Both the SHINE and SHIMMER studies met their primary endpoints of safety and tolerability.<sup>[3][4]</sup>

In the SHINE study, **Zervimesine** demonstrated a noteworthy potential to halt cognitive decline in a specific subgroup of Alzheimer's patients with lower baseline levels of plasma p-tau217.<sup>[3]</sup> In the SHIMMER study, **Zervimesine** showed significant positive effects across a range of neuropsychiatric, cognitive, motor, and functional domains in patients with Dementia with Lewy Bodies.<sup>[3][4]</sup>

## Comparative Efficacy Data

The following tables summarize the key quantitative outcomes from the SHINE and SHIMMER studies, comparing **Zervimesine** to placebo.

**Table 1: SHINE Study - Efficacy in Mild-to-Moderate Alzheimer's Disease (6-Month Treatment)**

Endpoint	Patient Subgroup	Zervimesine Treatment Arm	Placebo Arm	Percentage Improvement vs. Placebo	Citation
Cognitive Decline (ADAS-Cog 11)	Lower p-tau217 levels	Slowing of decline	Decline observed	95% slowing of cognitive decline	<a href="#">[5]</a> <a href="#">[6]</a>
Cognitive Deterioration	Mild AD with lower p-tau217	Arrested deterioration	Deterioration observed	129%	<a href="#">[3]</a> <a href="#">[7]</a>
Cognitive Deterioration	Moderate AD with lower p-tau217	Arrested deterioration	Deterioration observed	91%	<a href="#">[3]</a> <a href="#">[7]</a>

**Table 2: SHIMMER Study - Efficacy in Mild-to-Moderate Dementia with Lewy Bodies (6-Month Treatment)**

Endpoint	Measurement Tool	Zervimesine Treatment Arm	Placebo Arm	Percentage Improvement vs. Placebo	Citation
Neuropsychiatric Symptoms	Neuropsychiatric Inventory (NPI-12)	Improved score	Worsened or less improved score	86% better score	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Activities of Daily Living	ADCS-ADL	Preservation of function	Decline in function	52% preservation	<a href="#">[4]</a> <a href="#">[8]</a>
Cognitive Fluctuations	Clinician Assessment of Fluctuation (CAF)	Reduction in fluctuations	Fluctuations observed	91% reduction	<a href="#">[8]</a> <a href="#">[9]</a>
Motor Function	MDS-UPDRS Part III	Improvement in motor function	Decline in motor function	62% improvement	<a href="#">[8]</a> <a href="#">[9]</a>

## Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the SHINE and SHIMMER studies.

### SHINE Study (NCT03507790)

- Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[\[10\]](#)
- Participants: 153 adults aged 50 to 85 years with a diagnosis of mild-to-moderate Alzheimer's Disease.[\[11\]](#)[\[12\]](#)
- Intervention: Participants were randomized to receive either one of two doses of **Zervimesine** (100 mg or 300 mg) or a placebo, administered orally once daily for six months.[\[3\]](#)[\[13\]](#)
- Primary Outcome Measures: Safety and tolerability.[\[3\]](#)

- Key Secondary and Exploratory Outcome Measures:
  - Cognitive Assessment: The Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) was used to measure cognitive function. The ADAS-Cog is a standardized tool that assesses memory, language, and praxis. It involves a series of tasks administered by a trained rater, with a higher score indicating greater cognitive impairment.[\[14\]](#)[\[15\]](#)[\[16\]](#)
  - Biomarker Analysis: Plasma phosphorylated tau at threonine 217 (p-tau217) levels were measured at baseline. This was likely performed using advanced immunoassay techniques or mass spectrometry, which can accurately quantify low concentrations of the protein in blood samples.[\[17\]](#)[\[18\]](#)[\[19\]](#)

## SHIMMER Study (NCT05225415)

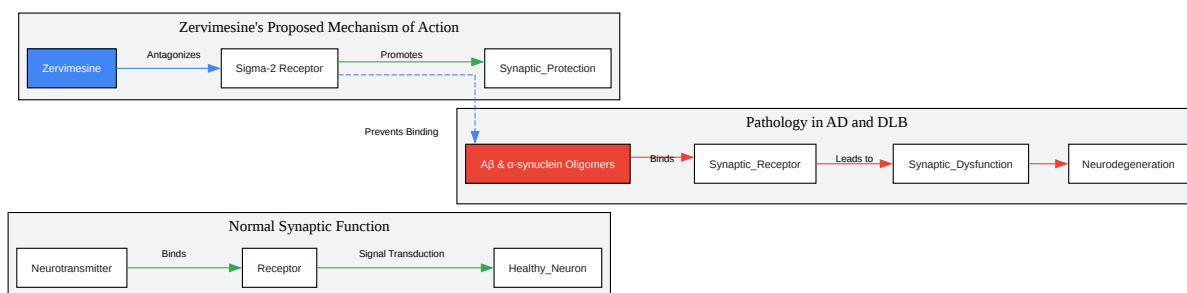
- Study Design: A Phase 2, exploratory, double-blind, placebo-controlled clinical trial.[\[4\]](#)[\[9\]](#)
- Participants: 130 adults with mild-to-moderate Dementia with Lewy Bodies.[\[3\]](#)[\[4\]](#)
- Intervention: Participants were randomized to receive either a daily oral dose of **Zervimesine** or a placebo for six months. A total of 88 participants were in the treatment arms and 42 in the placebo arm.[\[4\]](#)[\[8\]](#)[\[20\]](#)
- Primary Outcome Measures: Safety and tolerability.[\[4\]](#)
- Key Secondary Outcome Measures:
  - Neuropsychiatric Assessment: The Neuropsychiatric Inventory (NPI-12) was used to assess 12 domains of behavioral disturbance. This is a structured interview with a caregiver to evaluate the frequency and severity of symptoms such as delusions, hallucinations, agitation, and anxiety.[\[21\]](#)[\[22\]](#)[\[23\]](#)
  - Functional Assessment: The Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale was used to measure the ability to perform daily tasks.
  - Motor Skills Assessment: The Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III was utilized to objectively assess parkinsonian motor

symptoms.[9]

- Cognitive Fluctuation Assessment: The Clinician Assessment of Fluctuation (CAF) was employed to measure the frequency and duration of cognitive fluctuations.[9]

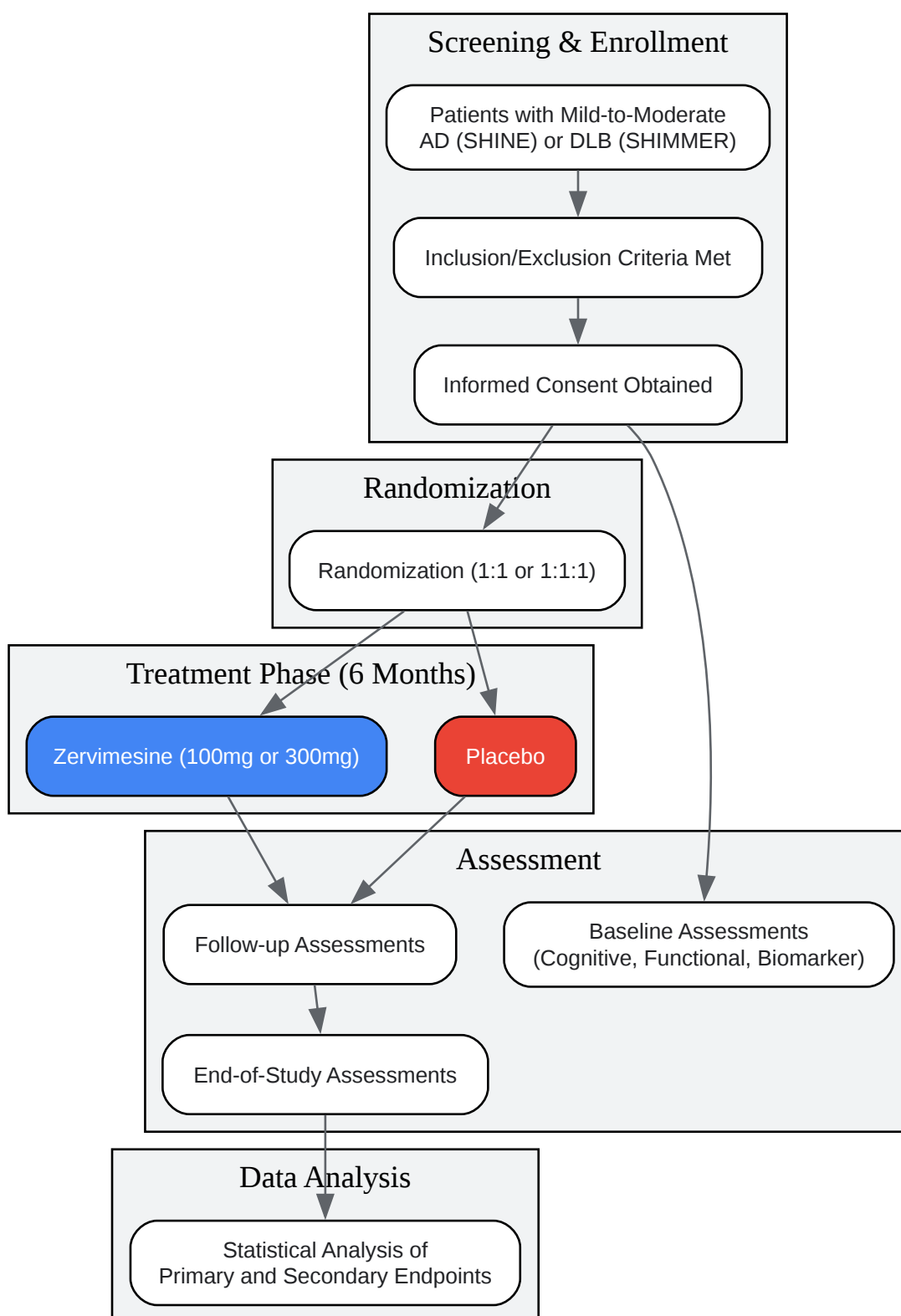
## Visualizing the Science

The following diagrams illustrate the proposed mechanism of action of **Zervimesine**, the workflow of the clinical trials, and a comparison with the standard of care.



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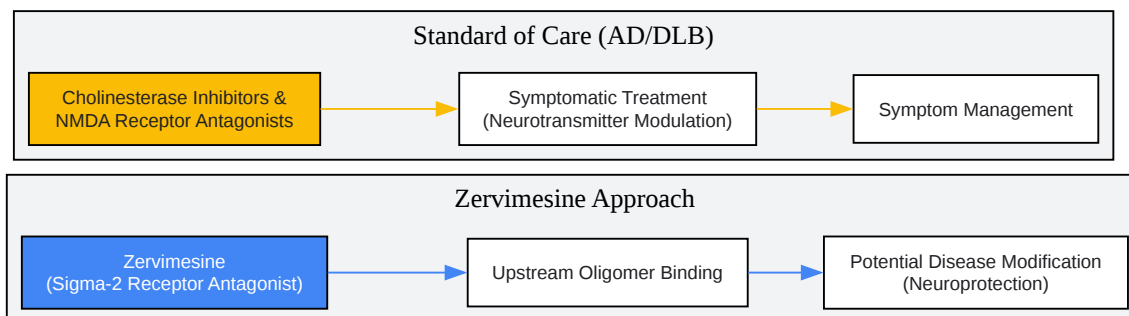
Caption: **Zervimesine's** proposed neuroprotective mechanism of action.



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Caption: General experimental workflow for the SHINE and SHIMMER studies.

## Comparison of Therapeutic Strategies



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